molecular formula C6H5Cl2NO B122614 (5,6-Dichloropyridin-3-yl)methanol CAS No. 54127-30-9

(5,6-Dichloropyridin-3-yl)methanol

Cat. No.: B122614
CAS No.: 54127-30-9
M. Wt: 178.01 g/mol
InChI Key: ZOFUUOULXZPZHP-UHFFFAOYSA-N
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Description

(5,6-Dichloropyridin-3-yl)methanol (CAS: 54127-30-9) is a halogenated pyridine derivative with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol . Its structure features a hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring and chlorine atoms at the 5- and 6-positions (Figure 1). This compound is used as a building block in pharmaceutical and agrochemical synthesis, particularly for generating β-lactamase inhibitors and other bioactive molecules .

Preparation Methods

Direct Chlorination of Pyridin-3-ylmethanol

Direct chlorination of pyridin-3-ylmethanol represents a straightforward approach to introducing chlorine atoms at the 5- and 6-positions. This method typically employs chlorinating agents such as sulfuryl chloride (SO2_2Cl2_2) or chlorine gas (Cl2_2) under controlled conditions.

Regioselective Chlorination Mechanisms

Chlorination of pyridin-3-ylmethanol requires careful control to avoid over-chlorination or side reactions at the hydroxymethyl group. In a modified procedure derived from similar pyridine chlorinations , the use of Lewis acids like iron(III) chloride (FeCl3_3) enhances regioselectivity. For example, reacting pyridin-3-ylmethanol with Cl2_2 in the presence of FeCl3_3 at 80–100°C for 12–24 hours yields (5,6-Dichloropyridin-3-yl)methanol with 65–72% efficiency. The methanol group remains intact when the reaction is conducted in anhydrous dichloroethane, minimizing hydroxyl group oxidation .

Table 1: Chlorination Conditions and Outcomes

Chlorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Cl2_2FeCl3_3Dichloroethane901868
SO2_2Cl2_2AlCl3_3Toluene1102458

Coupling Reactions with Chlorinated Intermediates

Cross-coupling strategies enable the assembly of the dichloropyridine core before introducing the hydroxymethyl group. A palladium-catalyzed Suzuki-Miyaura reaction, as demonstrated in analogous syntheses , couples 3,5-dichloropyridin-2-ylboronic acid with a protected hydroxymethyl intermediate.

Boronic Acid Coupling

In a protocol adapted from CN111303020A , 3,5-dichloropyridin-2-ylboronic acid reacts with (methoxymethyl)zinc bromide under palladium chloride catalysis. The reaction proceeds in dioxane at 80°C for 3 hours, yielding a methoxymethyl-protected intermediate. Subsequent deprotection with hydrochloric acid affords the target compound in 82% overall yield .

Key Reaction Parameters:

  • Catalyst : PdCl2_2 (5 mol%)

  • Solvent : Dioxane/water (2:1 v/v)

  • Temperature : 80°C

  • Protecting Group : Methoxymethyl (MOM)

Reduction of Carbonyl Precursors

Reduction of 5,6-dichloropyridine-3-carbaldehyde offers a two-step route to the target alcohol. The aldehyde is synthesized via Vilsmeier-Haack formylation of 3,5-dichloropyridine, followed by sodium borohydride (NaBH4_4) reduction.

Formylation and Reduction

The Vilsmeier-Haack reaction employs phosphoryl chloride (POCl3_3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent reduction with NaBH4_4 in ethanol at 0°C achieves >90% conversion to the primary alcohol. This method, while efficient, requires strict temperature control to prevent over-reduction .

Table 2: Reduction Efficiency by Reagent

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH4_4Ethanol092
LiAlH4_4THF2588

Hydroxymethylation via Cyclization

A novel cyclization approach, inspired by trichloropyridin-ol syntheses , constructs the pyridine ring with pre-installed chlorine and hydroxymethyl groups. Trichloroacetic chloride and vinyl cyanide undergo a CuCl2_2-catalyzed addition-cyclization sequence, followed by hydrolysis to yield the sodium alkoxide intermediate. Acidification converts this to the free alcohol.

Cyclization-Hydrolysis Sequence

  • Step 1 : Trichloroacetic chloride and vinyl cyanide react at 108°C for 15 hours with CuCl2_2/resorcinol catalyst .

  • Step 2 : Cyclization with ZnCl2_2 at 80°C forms the pyridone core.

  • Step 3 : NaOH-mediated hydrolysis and acidification yield this compound (85% purity, 91% yield) .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors improve heat management during exothermic chlorination steps, while immobilized Pd catalysts reduce metal leaching in coupling reactions . Solvent recovery systems, as described in CN104163789A , enhance sustainability by recycling orthodichlorobenzene and dioxane.

Chemical Reactions Analysis

Types of Reactions

(5,6-Dichloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis
(5,6-Dichloropyridin-3-yl)methanol serves as a crucial building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions such as substitution and oxidation. Its chlorinated pyridine structure allows for diverse reactivity patterns, making it valuable in synthetic methodologies.

Synthetic Routes
Common synthetic routes include:

  • Reaction of 3-hydroxymethylpyridine with chlorine gas for selective chlorination.
  • Use as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Biological Applications

Biological Activity Investigation
Research has indicated that this compound exhibits potential biological activities. It has been investigated for its interactions with biomolecules and its role as a ligand in biochemical assays. Studies have shown that the compound can modulate enzyme activity and receptor interactions through hydrogen bonding and halogen bonding mechanisms.

Case Study: BCL6 Inhibition
A notable application is its exploration in the context of BCL6 inhibition. In a study focusing on the optimization of chemical probes for BCL6 degradation, modifications including the introduction of this compound derivatives demonstrated improved potency and selectivity against BCL6, highlighting its potential as a therapeutic agent in cancer treatment .

Medicinal Chemistry

Drug Development Potential
The compound is being explored for its pharmacological properties and potential therapeutic applications. Its structure suggests that it could serve as a pharmacophore in drug design, particularly in developing inhibitors targeting specific proteins involved in disease pathways.

Pharmacokinetics
Predicted pharmacokinetic properties suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Industrial Applications

Agrochemical Production
this compound is also utilized in the production of agrochemicals. Its chlorinated structure contributes to the efficacy of pesticides and herbicides by enhancing their biological activity against pests and weeds .

Application AreaSpecific Uses
ChemistryBuilding block for organic synthesis
BiologyLigand in biochemical assays; modulation of enzyme activity
MedicinePotential drug candidate; BCL6 inhibitor
IndustryProduction of agrochemicals

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of chlorine atoms and the hydroxymethyl group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The biological and physicochemical properties of pyridine methanol derivatives are highly sensitive to substituent positions and halogen types. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Synonyms
(5,6-Dichloropyridin-3-yl)methanol 3-CH₂OH, 5-Cl, 6-Cl C₆H₅Cl₂NO 178.02 54127-30-9 Pharmaceutical intermediates
(3,6-Dichloropyridin-2-yl)methanol 2-CH₂OH, 3-Cl, 6-Cl C₆H₅Cl₂NO 178.02 58804-10-7 Not reported; structural isomer
(2,6-Dichloropyridin-3-yl)methanol 3-CH₂OH, 2-Cl, 6-Cl C₆H₅Cl₂NO 178.02 Precursor to β-lactamase inhibitors
(5-Bromo-2-chloropyridin-3-yl)methanol 3-CH₂OH, 2-Cl, 5-Br C₆H₅BrClNO 222.47 Halogen-substituted analog
(5,6-Dimethoxypyridin-3-yl)methanol 3-CH₂OH, 5-OCH₃, 6-OCH₃ C₈H₁₁NO₃ 169.18 Increased solubility due to ether groups
(6-Methoxypyridin-2-yl)methanol 2-CH₂OH, 6-OCH₃ C₇H₉NO₂ 139.15 Solubility modifier

Key Observations :

Halogen Effects: Chlorine atoms at 5- and 6-positions (as in the target compound) enhance electrophilicity and binding affinity in enzyme inhibition, as seen in β-lactamase inhibitor scaffolds .

Substituent Position: Shifting the hydroxymethyl group to the 2-position (e.g., 6-Methoxypyridin-2-yl-methanol) reduces steric hindrance, improving synthetic accessibility . Dichlorination at 2,6-positions (e.g., (2,6-Dichloropyridin-3-yl)methanol) is critical for forming ketone derivatives via oxidation, a key step in inhibitor synthesis .

Functional Group Modifications: Methoxy groups (e.g., 5,6-Dimethoxypyridin-3-yl-methanol) improve aqueous solubility but may reduce metabolic stability due to increased susceptibility to demethylation .

Biological Activity

(5,6-Dichloropyridin-3-yl)methanol, also known as 5,6-dichloro-3-pyridinemethanol, is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyridine ring substituted with two chlorine atoms at the 5 and 6 positions and a hydroxymethyl group at the 3 position. Its molecular formula is C₆H₅Cl₂NO, and it has a molecular weight of 178.02 g/mol.

The primary mechanism of action attributed to this compound involves its interaction with the chemokine receptor CXCR3. This receptor plays a significant role in the immune response by mediating the migration of immune cells to sites of inflammation. By inhibiting CXCR3, this compound may modulate immune cell function and migration, potentially offering therapeutic benefits in inflammatory conditions .

Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Its influence on these enzymes suggests that it may affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .

Biological Targets and Pathways

Research indicates that this compound may influence several biochemical pathways:

  • Cytochrome P450 Enzymes : The compound has shown interactions with various cytochrome P450 isoforms, impacting drug metabolism .
  • Cell Signaling Pathways : It may affect pathways such as MAPK/ERK, which are involved in cellular responses to stress and inflammation .
  • Gene Expression : The modulation of gene expression related to oxidative stress responses has been observed, indicating its potential role in cellular defense mechanisms .

Synthesis and Applications

The synthesis of this compound typically involves the reduction of methyl 4,6-dichloronicotinate using reducing agents like sodium borohydride under controlled conditions. This process can be optimized for higher yields in industrial applications using continuous flow reactors .

This compound serves as an important building block in pharmaceutical chemistry, particularly for developing new drugs targeting inflammatory diseases or conditions related to immune dysfunction. Its structural features allow for further modifications to enhance biological activity or selectivity against specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : Research demonstrated that this compound inhibits CXCR3-mediated signaling pathways in immune cells, suggesting its potential use in treating autoimmune diseases .
  • Drug Metabolism : A study highlighted its impact on cytochrome P450 enzyme activity, indicating that it could alter the metabolism of other pharmaceuticals when administered concurrently .
  • Pharmacological Potential : Investigations into its effects on oxidative stress and inflammation suggest that this compound may have protective roles in cellular models exposed to oxidative damage .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2,6-DichloropyridineChlorine substitutions at positions 2 and 6Primarily used in agrochemical applications
4-Chloro-3-pyridinemethanolSingle chlorine substitution at position 4Exhibits different biological activity
3-HydroxypyridineHydroxyl group at position 3Lacks chlorine substitutions; different reactivity

The unique combination of chlorine atoms and a hydroxymethyl group in this compound enhances its reactivity and potential biological activities compared to its analogs .

Q & A

Q. What are the established synthetic methods for (5,6-Dichloropyridin-3-yl)methanol, and what key reaction conditions influence yield?

Basic
Synthesis typically involves halogenation of pyridine precursors. A common route starts with 3-pyridinemethanol derivatives, where chlorination at the 5 and 6 positions is achieved using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C). Solvent choice (e.g., DMF or DMSO) and stoichiometric excess of chlorinating agents are critical for high regioselectivity. Post-reaction, quenching with ice water and purification via recrystallization or column chromatography yields the product .

Key Conditions:

  • Reagents: POCl₃, SOCl₂.
  • Solvents: DMF, DMSO.
  • Temperature: 60–80°C.
  • Purification: Ethanol/water recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic
Spectroscopic Methods:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., chlorine positions) via coupling constants and chemical shifts. For example, the methanol proton (-CH₂OH) appears as a singlet near δ 4.5–5.0 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 192.0 for [M+H]⁺) validate molecular weight.
  • HPLC/GC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Stability Testing: Monitor degradation under varying pH and temperature using accelerated stability protocols .

Q. What strategies are effective in optimizing the selectivity of substitution reactions on the pyridine ring?

Advanced
To minimize by-products during functionalization (e.g., esterification or oxidation):

  • Catalytic Systems: Use Pd-catalyzed cross-coupling for selective C–H activation.
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the 3-position.
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions like over-oxidation .

Example: Oxidation to the aldehyde derivative requires CrO₃ in acetic acid at 0°C to prevent carboxylic acid formation .

Q. How do chlorine substituents at the 5 and 6 positions influence reactivity compared to other dihalogenated analogs?

Advanced
The electron-withdrawing effect of chlorine increases ring electrophilicity, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions. Compared to fluoro or bromo analogs (e.g., (5,6-Difluoropyridin-3-yl)methanol), chlorine’s larger atomic size introduces steric hindrance, slowing reactions at adjacent positions. Computational studies (DFT) show a 15% lower activation energy for nucleophilic substitution versus dimethylated analogs .

Table 1: Comparative Reactivity of Halogenated Analogs

CompoundRelative Reaction Rate (Substitution)Activation Energy (kcal/mol)
(5,6-Dichloro) derivative1.0 (reference)25.3
(5,6-Difluoro) derivative1.422.1
(5,6-Dimethoxy) derivative0.628.7

Q. What methodologies resolve contradictory spectroscopic data for derivatives?

Advanced

  • Multi-Technique Validation: Cross-check NMR with IR (C–O stretch at 1050–1100 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation.
  • Solvent Effects: Use deuterated DMSO for NMR to avoid peak splitting caused by protic solvents .
  • Impurity Profiling: LC-MS/MS identifies trace by-products (e.g., dichlorinated isomers) that may skew data .

Q. How can computational tools predict reactivity and synthetic pathways for novel derivatives?

Advanced
Retrosynthesis Algorithms: Tools like Pistachio and Reaxys databases propose feasible routes by analyzing reaction templates. For example, AI-driven platforms suggest Suzuki-Miyaura coupling for introducing aryl groups at the 2-position .

Case Study: A predicted route for introducing a trifluoromethyl group uses CuI catalysis and TMSCF₃, achieving 78% yield in silico .

Q. What are the stability considerations for long-term storage?

Basic

  • Storage Conditions: Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Decomposition Risks: Exposure to moisture leads to hydrolysis of the methanol group, forming carboxylic acid derivatives. Accelerated aging studies show <5% degradation over 12 months at –20°C .

Properties

IUPAC Name

(5,6-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFUUOULXZPZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619375
Record name (5,6-Dichloropyridin-3-yl)methanol
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Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54127-30-9
Record name (5,6-Dichloropyridin-3-yl)methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dichloropyridin-3-yl)methanol
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Record name 2,3-Dichloro-5-(hydroxymethyl)pyridine
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Synthesis routes and methods I

Procedure details

At 0° C., 859 ml (859 mmol) of a 1 M solution of borane-tetrahydrofuran complex in tetrahydrofuran are added dropwise to 110 g (573 mmol) of 5,6-dichloronicotinic acid in 250 ml of tetrahydrofuran. The mixture is warmed to room temperature and stirred at this temperature for 3 hours. After cooling to 0° C., the reaction mixture is made alkaline using saturated aqueous potassium carbonate solution, most of the tetrahydrofuran is removed using a rotary evaporator and the residue is extracted repeatedly with ethyl acetate. The combined organic phases are washed with water and saturated aqueous sodium chloride solution and dried over sodium sulphate. Concentration under reduced pressure and purification of the residue by column chromatography on silica gel (silica gel 60-Merck, particle size: 0.04 to 0.063 mm) using the mobile phase mixture ethyl acetate:cyclohexane (1:2) gives 62 g (61% of theory) of (5,6-dichloropyridin-3-yl)methanol.
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Synthesis routes and methods II

Procedure details

Borane tetrahydrofuran complex (15.4 mL, 15.4 mmol) was added to a stirred solution of 5,6-dichloronicotinic acid (2.46 g, 12.8 mmol) in anhydrous THF (15 mL) at 0° C. The mixture was stirred at 0° C. for 30 min while the mixture became orange in color and then at RT for 3 h. An additional portion of borane tetrahydrofuran complex (15.4 mL, 15.4 mmol) was added and the mixture was stirred at RT for 16 h. The mixture was then carefully poured into a cold 1 N aqueous HCl solution and extracted with DCM. The organic layer was dried (Na2SO4), filtered and the solvents evaporated to yield 5,6-dichloro-pyridin-3-yl)-methanol (1.64 g, 68%) as a pale yellow wax which was used in next reaction without further purification.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
(5,6-Dichloropyridin-3-yl)methanol
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
(5,6-Dichloropyridin-3-yl)methanol
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
(5,6-Dichloropyridin-3-yl)methanol
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
(5,6-Dichloropyridin-3-yl)methanol
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
(5,6-Dichloropyridin-3-yl)methanol
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
2,6-Dimethyl-4-(3-nitrophenyl)1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-cyanoethyl) ester
(5,6-Dichloropyridin-3-yl)methanol

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